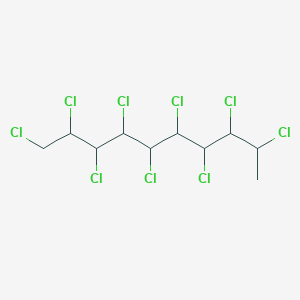

1,2,3,4,5,6,7,8,9-Nonachlorodecane

描述

属性

IUPAC Name |

1,2,3,4,5,6,7,8,9-nonachlorodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl9/c1-3(12)5(14)7(16)9(18)10(19)8(17)6(15)4(13)2-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVJGZMAABNALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(C(C(C(CCl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872686 | |

| Record name | 1,2,3,4,5,6,7,8,9-Nonachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890302-90-6 | |

| Record name | 1,2,3,4,5,6,7,8,9-Nonachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Isomer Generation of 1,2,3,4,5,6,7,8,9 Nonachlorodecane

Direct Chlorination Mechanisms of n-Decane to Nonachlorodecane Isomers

The synthesis of nonachlorodecane isomers from n-decane is primarily achieved through free-radical chlorination. savemyexams.commasterorganicchemistry.com This process is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•), typically induced by ultraviolet (UV) light or heat. ncert.nic.in

The reaction proceeds via a chain mechanism involving three key stages:

Initiation: The process begins with the dissociation of chlorine molecules into two chlorine atoms (radicals) under the influence of UV light. savemyexams.com Cl₂ + UV light → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from the n-decane chain, forming a decyl radical and a molecule of hydrogen chloride (HCl). This decyl radical then reacts with another chlorine molecule to produce a monochlorinated decane (B31447) and a new chlorine radical, which continues the chain reaction. savemyexams.comncert.nic.in C₁₀H₂₂ + Cl• → C₁₀H₂₁• + HCl C₁₀H₂₁• + Cl₂ → C₁₀H₂₁Cl + Cl• This process continues, with further chlorination steps leading to a complex mixture of polychlorinated alkanes, including various nonachlorodecane isomers. nih.govlibretexts.org

Termination: The chain reaction ceases when two radicals combine. This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical with a decyl radical, or two decyl radicals. wikipedia.org

The direct chlorination of n-decane is inherently non-selective, yielding a vast array of isomers and diastereomers of nonachlorodecane. wikipedia.org

Targeted Synthesis of Specific 1,2,3,4,5,6,7,8,9-Nonachlorodecane Isomers and Diastereomers

The targeted synthesis of a specific isomer like this compound is exceptionally challenging due to the nature of free-radical reactions. However, certain strategies can be employed to influence the product distribution, although achieving a single isomer in high yield is often impractical.

One theoretical approach involves the use of pre-functionalized decane derivatives. For instance, starting with a decene isomer and performing a stereospecific addition of chlorine across the double bond could, in principle, offer some level of control. Subsequent controlled radical chlorination or other halogenation methods might then be used, though selectivity remains a significant hurdle.

Control over Regioselectivity and Stereoselectivity in Polyhalogenation Reactions

Controlling regioselectivity and stereoselectivity in the polychlorination of long-chain alkanes like decane is a formidable task.

Regioselectivity: The position of chlorination along the decane chain is influenced by the stability of the resulting radical intermediate. The order of reactivity for hydrogen abstraction is tertiary > secondary > primary. wikipedia.org In the case of n-decane, which only has primary and secondary hydrogens, the secondary hydrogens are more susceptible to abstraction. This leads to a statistical distribution of chlorine atoms, with a preference for the internal carbon atoms.

Stereoselectivity: When a chlorination reaction creates a new stereocenter, a racemic mixture of (R) and (S) enantiomers is typically formed. pressbooks.publibretexts.org This is because the intermediate radical is often trigonal planar, allowing the incoming chlorine atom to attack from either face with equal probability. pressbooks.publibretexts.org Given that this compound would have multiple chiral centers, a complex mixture of diastereomers and enantiomers is expected from direct chlorination.

| Position on Decane Chain | Type of Hydrogen | Relative Reactivity Factor | Number of Hydrogens | Predicted Relative Abundance of Monochlorination |

|---|---|---|---|---|

| C1, C10 | Primary | 1 | 6 | 6 |

| C2, C3, C4, C5, C6, C7, C8, C9 | Secondary | 3.8 | 16 | 60.8 |

Purification Methodologies for Isolating Pure Nonachlorodecane Congeners

The separation of individual nonachlorodecane isomers from the complex mixture produced by direct chlorination is a significant analytical challenge. Several techniques can be employed, often in combination, to achieve some degree of separation.

Chromatographic Methods:

Gas Chromatography (GC): High-resolution gas chromatography is a primary tool for separating and analyzing polychlorinated alkanes (PCAs). nih.govnih.gov The use of different capillary column polarities can help to resolve some of the numerous isomers. epa.gov

Column Chromatography: Adsorption chromatography using materials like silica (B1680970) gel or florisil (B1214189) can be used for preparative scale separation. researchgate.net The separation is based on the polarity of the different isomers.

Other Techniques:

Fractional Distillation: While challenging due to the high boiling points and the likely small differences in boiling points between isomers, fractional distillation under reduced pressure could potentially be used for an initial, rough separation. quora.com

Crystallization: Fractional crystallization, where the mixture is cooled to induce the crystallization of specific isomers, is another potential, though likely difficult, method for separation. acs.org

| Technique | Principle of Separation | Applicability to Nonachlorodecane Isomers | Limitations |

|---|---|---|---|

| Gas Chromatography (GC) | Differences in volatility and interaction with the stationary phase. epa.gov | High-resolution separation for analytical purposes. nih.govnih.gov | Typically for small sample sizes; complex mixtures may still have co-eluting peaks. quora.comresearchgate.net |

| Column Chromatography | Differential adsorption based on polarity. researchgate.net | Preparative separation of isomer groups. | Complete separation of all diastereomers is unlikely; requires large solvent volumes. quora.com |

| Fractional Distillation | Differences in boiling points. quora.com | Initial bulk separation. | Isomers likely have very similar boiling points, making separation difficult. quora.com |

Environmental Occurrence and Global Distribution of Nonachlorodecane Isomers

Analytical Detection of 1,2,3,4,5,6,7,8,9-Nonachlorodecane in Abiotic Matrices

The detection of specific chlorinated paraffin (B1166041) isomers such as this compound in environmental samples is a complex analytical challenge. These compounds are part of intricate mixtures, making the separation and quantification of individual congeners difficult with standard analytical methods. wikipedia.org Advanced techniques like two-dimensional gas chromatography coupled with electron-capture negative-ionization mass spectrometry (GC×GC-ECNI-MS) are often required to analyze SCCPs and medium-chain chlorinated paraffins (MCCPs) in environmental matrices. researchgate.net

While specific atmospheric measurements for this compound are not available, the properties of SCCPs suggest a potential for atmospheric presence. The transport of these semi-volatile organic compounds (SVOCs) is influenced by their partitioning between the gas phase and atmospheric particles. pops.int The predominance of lower-chlorinated PCBs and lower-brominated PBDEs in remote soils and sediments is often attributed to long-range atmospheric transport, a mechanism that would similarly apply to more volatile SCCP congeners. nih.gov The movement of such pollutants in the atmosphere can span vast distances, with intercontinental transport occurring over days to weeks. unbc.ca

SCCPs are frequently detected in aquatic systems. Studies have investigated their presence in both freshwater and marine environments, often in sediment and water samples. For instance, research on the East China Sea has explored the spatial distribution and partitioning behaviors of SCCPs in paired seawater and surface sediment samples. researchgate.net The concentrations and distribution of different SCCP congener groups can vary significantly depending on proximity to industrial sources and local environmental conditions.

Sediments are a significant sink for persistent organic pollutants like SCCPs. A study of Lake Ontario sediments revealed an average SCCP concentration of 49 ng/g (dry weight), with some heavily impacted industrial areas showing concentrations as high as 410 ng/g. acs.orgnih.gov The analysis of sediment cores allows for the reconstruction of historical contamination trends. acs.orgnih.gov In soils, the presence of SCCPs can be attributed to both atmospheric deposition and local contamination sources. Research in urbanized coastal zones of China and Japan has shown high concentrations of SCCPs and MCCPs in soils and sediments, with levels in some industrialized areas reaching up to 2.20 × 10^5 ng/g dry weight for SCCPs. researchgate.net

Spatiotemporal Trends in Environmental Concentrations

The analysis of sediment cores provides valuable insights into the historical trends of SCCP contamination. In a study of Lake Ontario, sediment cores indicated that the maximum accumulation of SCCPs in a heavily impacted area of the western basin occurred in the mid-1970s. acs.orgnih.gov In contrast, a core from a more remote, central part of the lake showed concentration profiles more characteristic of atmospheric deposition. acs.orgnih.gov A comparison of sediment cores from Hong Kong and Tokyo Bay revealed differing historical deposition patterns, with declining CP concentrations in Tokyo Bay suggesting the effectiveness of emission controls in Japan. researchgate.net

The relative contributions of different SCCP carbon chain groups can also show spatial consistency. In Lake Ontario, the average relative contributions were found to be 24% for C10, 35% for C11, 34% for C12, and 6.6% for C13 congeners on a lake-wide basis. nih.govacs.org

Interactive Data Table: SCCP Concentrations in Lake Ontario Sediments

| Location | Concentration (ng/g dry wt) | Predominant Source |

| Lake-wide Average | 49 | Mixed |

| Niagara Basin (Index Station) | 410 | Industrial |

| Mississauga Basin | 154 | Industrial/Urban |

| Rochester Basin | 147 | Industrial/Urban |

| Central Lake (Remote) | Lower concentrations | Atmospheric |

Mechanisms of Long-Range Environmental Transport (LRET)

The global distribution of persistent organic pollutants is largely driven by long-range environmental transport, with the atmosphere being the primary medium for rapid, large-scale dispersal. pops.intenvirocomp.com For a chemical to undergo LRET, it must become airborne, travel in the atmosphere, and then be deposited. pops.int The potential for a chemical to be transported over long distances is related to its persistence in the atmosphere. Semi-volatile compounds like certain SCCP isomers can be transported thousands of kilometers from their source. envirocomp.com This "grasshopper effect," involving cycles of volatilization and deposition, facilitates the movement of these pollutants towards colder regions, such as the Arctic. envirocomp.com

Partitioning Behavior across Environmental Phases

The way a chemical distributes itself between different environmental compartments (air, water, soil, biota) is known as its partitioning behavior and is crucial for understanding its fate and transport. nih.gov This behavior is governed by the chemical's physicochemical properties, which can be expressed through partition coefficients such as the octanol-water partition coefficient (Kow), the air-water partition coefficient (Kaw), and the octanol-air partition coefficient (Koa). nih.govacs.org

For complex mixtures like chlorinated paraffins, determining these properties for each individual congener is challenging. nih.gov Computational methods, such as the COSMO-RS (Conductor-like Screening Model for Real Solvents) and fragment contribution models, have been developed to predict the partition coefficients for a large number of SCCP congeners. nih.govacs.orgchemrxiv.org These models have shown that predicted Kow values for individual isomers are generally within one log unit of experimental values. nih.govacs.org The chlorination pattern has a significant influence on the polarity and, consequently, the partitioning properties of CP congeners. nih.gov

Environmental Transformation and Degradation Pathways of 1,2,3,4,5,6,7,8,9 Nonachlorodecane

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For a molecule as heavily chlorinated as 1,2,3,4,5,6,7,8,9-Nonachlorodecane, these mechanisms are critical in determining its environmental persistence.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis is dependent on the presence of functional groups that can be attacked by water or catalyzed by acids or bases.

Alkyl halides, such as this compound, can undergo hydrolysis through nucleophilic substitution, where a hydroxyl group from water replaces a chlorine atom. However, for highly chlorinated alkanes, the rate of hydrolysis is generally very slow under typical environmental pH and temperature conditions. The steric hindrance caused by the numerous chlorine atoms on the decane (B31447) backbone can shield the carbon atoms from attack by water molecules.

The stability of the C-Cl bond in such a saturated structure contributes to its resistance to hydrolysis. Therefore, it is anticipated that this compound would exhibit high hydrolytic stability, with a half-life of many years in the absence of other degradation-promoting factors.

Thermal Degradation Kinetics in Environmental Contexts

Thermal degradation refers to the breakdown of a compound at elevated temperatures. In most environmental compartments, temperatures are not high enough to cause significant thermal degradation of stable molecules like polychlorinated alkanes. However, in specific scenarios such as industrial accidents, waste incineration, or certain soil remediation technologies, thermal degradation pathways become relevant.

For highly chlorinated compounds, thermal decomposition typically initiates with the cleavage of the C-Cl bond. Studies on other polychlorinated compounds have shown that the degradation of octachloronaphthalene (B52695) proceeds via competitive hydrodechlorination and oxidation pathways at high temperatures. researchgate.net The thermal degradation of this compound would likely follow a similar pattern, leading to the formation of less chlorinated decanes, alkenes, and various fragmentation products. The kinetics of this degradation would be highly dependent on the temperature, the presence of oxygen, and the presence of catalysts. For instance, some metal oxides have been shown to catalyze the thermal degradation of chlorinated aromatic compounds. researchgate.net

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the most significant degradation pathway for persistent organic pollutants in the environment.

Microbial Dechlorination and Mineralization Pathways

Microbial degradation of highly chlorinated alkanes can occur under both aerobic and anaerobic conditions, though the initial steps often differ.

Under anaerobic (oxygen-deficient) conditions, the primary mechanism is reductive dechlorination. In this process, the chlorinated compound is used as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is carried out by specific groups of anaerobic bacteria. Research on other chlorinated compounds, such as polychlorinated biphenyls (PCBs), has demonstrated that microbial consortia in sediments can perform reductive dechlorination. nih.govnih.govresearchgate.net It is plausible that similar microbial populations could mediate the dechlorination of this compound, leading to the formation of decanes with fewer chlorine atoms. Complete mineralization, the breakdown of the compound to carbon dioxide, water, and inorganic chloride, is less likely under strictly anaerobic conditions for such a complex molecule.

Under aerobic (oxygen-rich) conditions, microorganisms typically utilize oxygenases to initiate the attack on the alkane chain. However, the high degree of chlorination in this compound would likely make it resistant to aerobic degradation by many common soil and water bacteria. The chlorine atoms withdraw electron density from the carbon backbone, making it less susceptible to electrophilic attack by oxygenases.

Biotransformation in Diverse Environmental Microbiomes

The biotransformation of a compound like this compound will vary significantly across different environmental microbiomes, such as those in soil, sediment, and water. The composition of the microbial community, the availability of nutrients and electron acceptors, and the prevailing physicochemical conditions all influence the extent and pathway of biotransformation. nih.govnih.gov

In nutrient-rich anaerobic environments, such as contaminated sediments, the potential for reductive dechlorination would be highest. The presence of a diverse microbial community increases the likelihood that organisms capable of degrading highly chlorinated compounds are present. nih.govnih.govresearchgate.net

In aerobic soils, the biotransformation of this compound is expected to be very slow. However, co-metabolism, where the degradation of the compound is facilitated by the presence of other growth-sustaining substrates, could be a potential pathway. Microorganisms degrading more easily accessible carbon sources might produce enzymes that can fortuitously act on the nonachlorodecane molecule.

No Specific Research Data Found for this compound

Despite a comprehensive search of available scientific literature and databases, no specific research findings, data tables, or detailed environmental fate studies could be located for the chemical compound this compound.

The investigation included targeted searches for the compound's environmental transformation, degradation pathways, persistence modeling, and half-life determination. However, these searches did not yield any documents or data specifically pertaining to this particular nonachlorodecane isomer.

The requested article, focusing solely on the environmental transformation and degradation of this compound as per the provided outline, cannot be generated due to the absence of specific scientific data.

General information exists for broader categories of related substances, such as polychlorinated alkanes (PCAs) or chlorinated paraffins. This body of research indicates that the environmental behavior of such compounds is highly complex and varies significantly with the carbon chain length and the degree and position of chlorination. Studies in this field often analyze commercial mixtures containing numerous isomers and congeners, rather than focusing on a single, highly-defined molecule like this compound.

The lack of specific data prevents a scientifically accurate and detailed discussion on the following required topics for this compound:

Identification and Characterization of Environmental Transformation Products:There is no available information identifying or characterizing the specific products that would result from the degradation of this compound in the environment.

Without dedicated research on this specific isomer, any attempt to create the requested article would rely on broad generalizations from related but distinct chemical groups, which would not adhere to the strict requirement of focusing solely on this compound. Therefore, in the interest of scientific accuracy and adherence to the user's explicit instructions, the article cannot be produced.

Advanced Analytical Methodologies for Isomer Specific Characterization of Nonachlorodecanes

Chromatographic Separation Techniques

Effective characterization begins with the chromatographic separation of the individual congeners from the complex mixture. The choice of technique is dictated by the volatility of the analytes and the polarity of their metabolites.

High-Resolution Gas Chromatography (HRGC) for Congener Elution

High-Resolution Gas Chromatography (HRGC) is a cornerstone for the analysis of semi-volatile compounds like nonachlorodecanes. By utilizing long capillary columns (typically 30-60 meters) with narrow internal diameters, HRGC provides the high theoretical plate count necessary to separate closely related isomers. chemistry-matters.com The elution of individual congeners is primarily based on their volatility and interaction with the stationary phase of the column.

For complex substances like chlorinated paraffins, HRGC can be combined with fraction collection systems. nih.gov This approach allows for the separation, purification, and enrichment of specific isomers or isomer groups from a whole GC chromatogram, which can then be subjected to further analysis. nih.gov The high resolving power of HRGC is critical, as even minor differences in the chlorine substitution pattern on the decane (B31447) backbone can alter the retention time, enabling separation. However, due to the sheer number of possible isomers in technical mixtures, co-elution can still occur, necessitating the use of even more powerful separation techniques or highly selective detectors. nih.gov

Liquid Chromatography (LC) Approaches for Polar Metabolites

While GC-based methods are ideal for the parent nonachlorodecane compounds, the analysis of their biotransformation products often requires Liquid Chromatography (LC). When nonachlorodecanes are metabolized in biological systems, polar functional groups (e.g., hydroxyl, carboxyl) can be introduced, significantly increasing their polarity and rendering them unsuitable for GC analysis without derivatization.

LC is adept at separating polar compounds. researchgate.net Various LC methods, often employing reversed-phase columns with polar endcapping (e.g., Synergi Hydro-RP), can be used to separate a wide range of polar metabolites in a single analytical run. nih.gov The separation is achieved by using a gradient elution, where the mobile phase composition is changed over time from highly aqueous to a higher percentage of organic solvent (like acetonitrile (B52724) or methanol). nih.govnih.gov This gradient allows for the elution of a wide spectrum of metabolites with varying polarities. The development of a successful LC method requires careful optimization of the stationary phase, mobile phase composition (including additives like formic acid to improve peak shape), and gradient profile to achieve the desired separation of polar metabolites. researchgate.netnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Mixture Complexity

For exceptionally complex mixtures like chlorinated paraffins, which include nonachlorodecanes, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power. chemistry-matters.comuwaterloo.ca This technique couples two different GC columns (a primary and a secondary column) with distinct separation mechanisms (e.g., non-polar followed by a polar column). chemistry-matters.comresearchgate.net A modulator, the core of the GCxGC system, traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. chemistry-matters.com

The result is a structured, two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). uwaterloo.ca For chlorinated paraffins, this results in distinct, ordered bands in the chromatogram, where congeners are grouped by their carbon chain length and degree of chlorination. uwaterloo.ca This enhanced separation capacity exponentially increases the number of identifiable peaks compared to a one-dimensional GC analysis, making it an invaluable tool for deconvoluting the complexity of nonachlorodecane-containing mixtures. chemistry-matters.comresearchgate.net

Table 1: Typical Parameters for GCxGC Analysis of Complex Halogenated Mixtures

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Primary Column (1D) | 30-60 m length, 0.25 mm ID, Non-polar phase (e.g., 5% Phenyl Polysiloxane) | Provides primary separation based on boiling point/volatility. chemistry-matters.com |

| Secondary Column (2D) | 1-2 m length, 0.1-0.15 mm ID, Mid- to high-polarity phase (e.g., 50% Phenyl Polysiloxane) | Provides rapid, orthogonal separation based on polarity. dlr.de |

| Modulation Period | 2-8 seconds | Determines the frequency of transfer to the 2D column; must be fast enough to preserve the 1D separation. chemistry-matters.com |

| Detector | µECD, TOF-MS | Micro-Electron Capture Detector (µECD) for high sensitivity to halogenated compounds; Time-of-Flight Mass Spectrometry (TOF-MS) for fast acquisition and identification. uwaterloo.ca |

Mass Spectrometric Detection and Identification

Following chromatographic separation, mass spectrometry (MS) provides the detection and structural information needed for confident identification. The choice of ionization and mass analyzer technology is critical for achieving the sensitivity and specificity required for analyzing nonachlorodecanes.

Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) for Detection

Electron Capture Negative Ionization (ECNI) is a highly sensitive and selective ionization technique for electrophilic compounds, making it exceptionally well-suited for the detection of polychlorinated compounds like nonachlorodecanes. gcms.czresearchgate.net In ECNI, low-energy thermal electrons are captured by molecules containing electronegative atoms, such as chlorine. nih.govwikipedia.org This process, known as resonance electron capture, forms a stable molecular anion (M⁻) with minimal fragmentation. gcms.czwikipedia.org

The high efficiency of electron capture by polychlorinated compounds and the low background noise of this technique result in exceptionally low detection limits, often in the femtogram (10⁻¹⁵ g) to picogram (10⁻¹² g) range. gcms.cznih.gov This sensitivity is crucial for detecting trace levels of nonachlorodecanes in environmental and biological samples. Furthermore, the selectivity of ECNI minimizes interference from non-electrophilic matrix components, simplifying chromatograms and improving quantification accuracy. nih.govwikipedia.org

High-Resolution Mass Spectrometry (HRMS) (e.g., TOF-MS, Orbitrap) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of nonachlorodecanes. Unlike low-resolution mass spectrometers that measure mass to the nearest whole number (nominal mass), HRMS instruments like Time-of-Flight (TOF) and Orbitrap analyzers can measure mass with extremely high accuracy (typically <5 ppm error). nih.govnih.gov This allows for the determination of a compound's exact mass, which is based on the sum of the exact masses of its constituent isotopes. bioanalysis-zone.com

This precise mass measurement enables the calculation of a unique elemental formula. numberanalytics.com For example, the exact mass can differentiate a nonachlorodecane isomer (C₁₀H₁₃Cl₉) from other co-eluting compounds that might have the same nominal mass but a different elemental composition. nih.gov When coupled with GCxGC, TOF-MS is particularly powerful due to its high data acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension separation. researchgate.net Orbitrap-based HRMS provides exceptionally high resolving power, which can be critical for separating target analyte signals from matrix interferences in complex samples. nih.gov This capability is vital for confirming the identity of nonachlorodecanes and reducing the potential for false positives.

Table 2: Comparison of High-Resolution Mass Analyzers for Nonachlorodecane Analysis

| Mass Analyzer | Key Strengths | Primary Application |

|---|---|---|

| Time-of-Flight (TOF) | Very high acquisition speed (>100 spectra/sec), good resolution, wide mass range. researchgate.net | Ideal for fast chromatography like GCxGC; non-targeted screening. |

| Orbitrap | Extremely high resolving power (>100,000 FWHM), excellent mass accuracy (<1-2 ppm). nih.govnih.gov | Confident structure elucidation and identification in complex matrices; distinguishing target from isobaric interferences. |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of complex molecules like nonachlorodecanes. By inducing fragmentation of a selected precursor ion, MS/MS provides detailed structural information that can help to distinguish between different isomers. osti.gov The fragmentation patterns are influenced by the positions of the chlorine atoms on the carbon chain.

In a typical MS/MS experiment, a specific nonachlorodecane congener ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. osti.gov This process, often referred to as collisionally induced dissociation (CID), helps in determining the fragmentation pathways. osti.gov The study of these pathways is crucial for understanding the mass spectrometric behavior of individual congeners. osti.gov

For quantification, MS/MS is often operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions, which significantly enhances selectivity and sensitivity by filtering out background noise and interferences from the sample matrix. nih.gov

Alternative Ionization Techniques (e.g., Atmospheric Pressure Chemical Ionization (APCI), Electron Ionization (EI)) for Diverse Nonachlorodecane Congeners

The choice of ionization technique is critical for the analysis of nonachlorodecanes and other chlorinated paraffins, as it significantly influences the type and abundance of ions produced. researchgate.net While electron capture negative ionization (ECNI) is commonly used, alternative techniques like Atmospheric Pressure Chemical Ionization (APCI) and Electron Ionization (EI) offer distinct advantages for different congeners. researchgate.nettechnologynetworks.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is a soft ionization technique that is particularly useful for the analysis of less polar compounds. nih.govmetwarebio.com In negative ion mode, especially when using a chlorine-enhancing reagent gas like chloroform, APCI can produce [M+Cl]⁻ adduct ions with high selectivity and sensitivity. acs.orgosti.gov This method simplifies the mass spectra and reduces interferences between different congeners. osti.gov Studies have shown that APCI can detect lower chlorinated congeners that may not be as responsive to ECNI. osti.gov A key advantage of APCI is its ability to provide relatively uniform response factors across different SCCP mixtures, which simplifies quantification. chloffin.euosti.gov

Electron Ionization (EI): Standard 70 eV EI often leads to extensive fragmentation of chlorinated paraffin (B1166041) molecules, making it difficult to identify unique ions for individual congeners. gcms.cz However, low-energy EI (e.g., around 22 eV) can be optimized to produce a balance between fragmentation for structural information and the preservation of molecular or high-mass fragment ions. gcms.cz While still producing more fragmentation than negative chemical ionization, low-energy EI can be more sensitive for detecting congeners with a lower number of chlorine atoms. gcms.cz

Table 1: Comparison of Ionization Techniques for Nonachlorodecane Analysis

| Ionization Technique | Primary Ions Formed | Key Advantages | Key Disadvantages | Primary Application |

|---|---|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Product ions from selected precursor | High selectivity and structural information. osti.gov | Requires prior knowledge of precursor ions. | Structural elucidation and targeted quantification. osti.gov |

| Atmospheric Pressure Chemical Ionization (APCI) | [M+Cl]⁻ | High selectivity for chlorinated compounds, reduced fragmentation. osti.gov | May have lower sensitivity for some congeners compared to ECNI. | Analysis of complex mixtures and lower chlorinated congeners. acs.orgosti.gov |

| Electron Ionization (EI) | [M-Cl]⁺, various fragment ions | Provides detailed fragmentation for structural analysis (at low energy). gcms.cz | Extensive fragmentation at 70 eV can complicate spectra. gcms.cz | Sensitive detection of species with low chlorine content. gcms.cz |

Sample Preparation and Extraction Protocols for Complex Environmental Matrices

The accurate determination of nonachlorodecanes in environmental samples such as soil, sediment, water, and biota is highly dependent on the efficiency of the sample preparation and extraction procedures. researchgate.net These steps are crucial for isolating the target analytes from complex matrices and removing interfering substances. researchgate.netresearchgate.net

Advanced Cleanup Procedures to Minimize Interferences

Due to the complexity of environmental samples, a thorough cleanup is necessary to remove co-extracted compounds like polychlorinated biphenyls (PCBs), organochlorine pesticides, and toxaphene, which can interfere with the analysis. chloffin.euresearchgate.net Advanced cleanup procedures often involve a combination of techniques:

Soxhlet Extraction: A classic and robust method for extracting analytes from solid samples using an appropriate solvent. researchgate.netresearchgate.net

Gel Permeation Chromatography (GPC): Effective for removing high-molecular-weight interferences such as lipids. chloffin.eu

Silica (B1680970) Gel/Florisil (B1214189) Chromatography: These adsorbents are used in columns to separate the analytes from interfering compounds based on polarity. researchgate.net Acid-treated silica is often employed to remove lipids and other polar interferences.

Graphitized Carbon: Materials like ENVI-Carb can be used for cleanup, providing clear eluates and allowing for low detection limits. nih.gov

In-cell Cleanup for Pressurized Liquid Extraction (PLE): Adsorbents can be placed directly within the extraction cell during PLE to combine extraction and cleanup into a single, automated step, saving time and reducing solvent use. nih.govmdpi.com

Quantitative Extraction from Solid, Liquid, and Biotic Samples

The goal of quantitative extraction is to efficiently transfer the entire amount of nonachlorodecanes from the sample matrix to the solvent. The choice of method depends on the sample type.

Solid Samples (Soil and Sediment): Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), has become a popular technique. researchgate.netresearchgate.net It uses elevated temperatures and pressures to increase the efficiency of the extraction process, reducing solvent consumption and extraction time compared to traditional methods like Soxhlet. mdpi.comresearchgate.netresearchgate.net For instance, a method for extracting linear alkylbenzenesulfonates from sediment used methanol (B129727) at 100°C and 100 atm. researchgate.net Another study on soil samples optimized PLE conditions to 120°C for 10 minutes with 3 cycles. researchgate.net Soxhlet extraction with solvents like dichloromethane (B109758) for extended periods (e.g., 72 hours) is also a well-established method. researchgate.net

Liquid Samples (Water): Liquid-liquid extraction (LLE) with a suitable organic solvent is a common approach. However, modern techniques like solid-phase extraction (SPE) and solid-phase microextraction (SPME) are gaining favor due to their efficiency and lower solvent usage. researchgate.netresearchgate.net

Biotic Samples (Fish, etc.): The high lipid content in biological tissues presents a significant challenge. nih.gov Extraction methods must be capable of efficiently recovering the lipophilic nonachlorodecanes while minimizing the co-extraction of lipids. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, originally developed for pesticide residue analysis, has been adapted for extracting a broad range of organic chemicals, including non-polar compounds, from biological matrices. nih.gov This is often followed by advanced cleanup steps, such as using zirconium dioxide-based sorbents, to remove lipids and proteins. nih.gov

Quantification Strategies for Complex Isomeric Mixtures

Quantifying complex mixtures of nonachlorodecane isomers is challenging due to the lack of individual isomer standards and the variation in instrument response for different congeners. nih.govnih.gov

Use of Isotope-Dilution Mass Spectrometry

Isotope-dilution mass spectrometry (IDMS) is a highly accurate quantification technique that compensates for sample matrix effects and variations in instrument response. nih.govspringernature.com The method involves adding a known amount of a stable isotope-labeled internal standard to the sample prior to extraction and analysis. nih.govspringernature.com The labeled standard should ideally be an isotopically enriched version of the analyte itself.

For nonachlorodecanes, a ¹³C-labeled standard, such as ¹³C₁₀-1,5,5,6,6,10-hexachlorodecane, can be used as an internal standard. gcms.cz By measuring the ratio of the native analyte to the labeled standard, the concentration of the native analyte in the original sample can be accurately determined. nih.govnist.gov This approach corrects for any losses that may occur during sample preparation and analysis, as the native analyte and the labeled standard are assumed to behave identically. nih.gov IDMS is considered a primary method for achieving accurate and traceable measurements. nist.gov

Challenges in Reference Material Availability and Calibration for Isomers

A primary obstacle in the accurate quantification of nonachlorodecane isomers is the profound lack of commercially available, isomer-pure reference materials. oup.com This scarcity stems from the extreme difficulty and high cost associated with the synthesis and purification of individual polychlorinated alkane congeners. The presence of nine chlorine atoms on a ten-carbon chain allows for a multitude of constitutional and stereoisomers, making the individual synthesis of each isomer practically unfeasible.

This absence of certified reference materials (CRMs) directly impacts the calibration process, which is fundamental for accurate quantification in analytical chemistry. Without individual isomer standards, traditional external calibration methods cannot be effectively implemented. Analysts must often rely on semi-quantitative approaches or use commercially available mixtures of related compounds, such as other chlorinated paraffin formulations. However, this introduces significant uncertainty, as the instrumental response can vary between different isomers.

Studies using gas chromatography-mass spectrometry (GC-MS) have shown that the molar response factors for halogenated alkanes are influenced by the number of carbon and halogen atoms. nih.govresearchgate.net While linear correlations can be found within some homologous series, a significant departure from this predictability occurs in polyhalogenated alkanes like nonachlorodecanes. researchgate.net This non-uniform response across isomers means that analyzing a mixture against a single standard (or a different mixture) can lead to considerable quantitative errors. The development of reference materials for such complex persistent organic pollutants (POPs) remains a critical need for environmental monitoring and regulatory compliance. elsevier.com

Table 1: Challenges in Nonachlorodecane Isomer Calibration

| Challenge | Description | Impact on Analysis | Potential Mitigation Strategy |

|---|---|---|---|

| Lack of Isomer-Specific Standards | Pure analytical standards for the vast majority of nonachlorodecane isomers are not commercially available due to synthetic complexity. oup.com | Prevents direct external calibration, leading to high quantitative uncertainty. | Use of well-characterized technical mixtures; development of relative response factors. |

| Variable Instrumental Response | The response of detectors (e.g., MS) can differ between isomers based on their specific structure and chlorine substitution pattern. nih.govresearchgate.net | Quantification using a single surrogate standard can over- or underestimate the concentration of other isomers. | Comprehensive evaluation of response factors for available related compounds. |

| Mixture Complexity | Technical nonachlorodecane mixtures contain thousands of co-eluting isomers, making peak identification and assignment difficult without pure standards. | Inaccurate peak integration and potential misidentification of congeners. | Use of high-resolution multidimensional chromatography (e.g., GCxGC) to improve separation. nist.gov |

| Absence of Certified Reference Materials (CRMs) | Lack of matrix-matched CRMs hinders the validation of the entire analytical method, from extraction to final analysis. researchgate.net | Difficulty in assessing method accuracy, precision, and comparability between laboratories. | Participation in inter-laboratory comparison studies; use of in-house prepared fortified materials. |

Data Processing and Deconvolution Algorithms for Complex Chromatograms

Given the immense number of isomers, even the most powerful chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), often fail to achieve complete baseline separation of all nonachlorodecane congeners. chromatographytoday.com The resulting chromatograms are incredibly complex, characterized by numerous overlapping or co-eluting peaks. To extract meaningful data, advanced data processing and deconvolution algorithms are essential.

Deconvolution is a computational process that aims to reverse the effects of co-elution, mathematically resolving a composite peak into its constituent individual peaks. spectralworks.com This allows for the determination of which mass spectral fragments belong to which co-eluting component, enabling more accurate identification and quantification.

Several algorithmic approaches are employed for this purpose:

Multivariate Curve Resolution (MCR): Methods like MCR-Alternating Least Squares (MCR-ALS) are powerful tools for deconvoluting data from instruments like HPLC-PDA or GC-MS. nih.gov These algorithms can resolve a data matrix into the pure component profiles (e.g., chromatogram and mass spectrum) for each analyte in an unresolved peak. nih.gov

Derivative-Based Algorithms: These methods use the first or second derivative of the chromatographic signal to locate the positions of individual peaks within a cluster of overlapping peaks. Peak detection is often identified where the second derivative is negative. researchgate.net

Modeling Algorithms: Some programs use mathematical models of peak shapes (e.g., Gaussian) to fit and resolve overlapping signals. An expectation-maximization (EM) algorithm with a specific peak shape function can be used as a constraint to improve accuracy. nih.gov

The selection of a deconvolution algorithm and its parameters is a critical step that must be carefully validated. nih.gov The ultimate goal is to generate a clean, deconvoluted list of components and their respective areas, which can then be used for identification against mass spectral libraries and for semi-quantification. spectralworks.com The use of these algorithms is indispensable for navigating the complexity of chromatograms produced during nonachlorodecane analysis.

Table 2: Comparison of Deconvolution Algorithms for Complex Chromatograms

| Algorithm Type | Principle of Operation | Advantages | Limitations |

|---|---|---|---|

| Multivariate Curve Resolution (MCR-ALS) | Decomposes the data matrix into concentration profiles and pure component spectra using an iterative least-squares approach. nih.gov | Does not require prior knowledge of peak shapes; can handle complex overlaps. | Can be computationally intensive; results may have rotational ambiguity that requires careful constraints. |

| Derivative Methods | Uses the mathematical derivatives of the signal to identify hidden peaks and their apexes within a broader peak. researchgate.net | Fast and computationally simple; effective for enhancing the visibility of minor peaks. | Sensitive to noise, which can be amplified by differentiation; may not perform well for severely overlapping peaks. |

| Peak Shape Fitting | Fits known mathematical peak models (e.g., Gaussian, Exponentially Modified Gaussian) to the unresolved chromatographic signal. nih.gov | Can provide highly accurate area measurements if the peak model is appropriate. | Performance depends heavily on the correctness of the chosen peak shape model; may fail with asymmetric or irregular peaks. |

| Watershed Algorithm | Treats the chromatogram as a topological map, identifying peaks as "catchment basins" to separate them. researchgate.net | Good for visualizing and separating peaks in 2D (e.g., GCxGC) data. | Typically does not include a deconvolution step to purify mass spectra, which can limit quantification accuracy. researchgate.net |

Quality Assurance and Quality Control (QA/QC) in Nonachlorodecane Analysis

Rigorous Quality Assurance and Quality Control (QA/QC) procedures are paramount to ensure that the data generated from nonachlorodecane analysis are reliable, reproducible, and defensible. A robust QA/QC program encompasses every stage of the analytical process, from sample collection to final data reporting. nrc.govct.gov Given the analytical difficulties, particularly the lack of standards and the complexity of data processing, the QA/QC protocol for nonachlorodecanes must be especially stringent.

Key components of a QA/QC program for nonachlorodecane analysis include:

Method Validation: The entire analytical method must be thoroughly validated to document its performance characteristics, including accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nrc.gov

Control Samples: Each analytical batch must include a suite of control samples to monitor performance. This includes method blanks to check for laboratory contamination, laboratory control samples (LCS) or spike blanks to assess accuracy and recovery, and matrix spikes/matrix spike duplicates (MS/MSD) to evaluate the effect of the sample matrix on the analytical process.

Instrument Calibration and Performance: Instrument performance must be verified regularly. For GC-MS systems, this involves routine tuning, mass calibration checks, and the analysis of calibration standards to ensure detector stability and response.

Data Processing QA: The parameters used in deconvolution and integration software must be consistent and documented. researchgate.net Manual integration should be minimized and subject to strict rules and peer review. Any data processing must be applied consistently to all samples within a batch, including the QC samples.

External Quality Assurance: Participation in proficiency testing (PT) programs or inter-laboratory comparison studies is a critical component of external QA. horiba.com This allows a laboratory to assess its performance against other labs analyzing similar compounds, providing an independent measure of analytical accuracy.

Due to the challenges outlined in the previous sections, QA/QC for nonachlorodecane analysis must place a strong emphasis on consistency and detailed documentation. ca.gov Every step, from the sample extraction solvent to the deconvolution algorithm parameters, must be recorded to ensure the data's integrity and allow for comparability across different studies.

Table 3: Key QA/QC Procedures in Nonachlorodecane Analysis

| QA/QC Procedure | Purpose | Typical Frequency | Acceptance Criteria Example |

|---|---|---|---|

| Method Blank | To assess for contamination introduced during sample preparation and analysis. | One per analytical batch. | Target analytes should be below the Limit of Detection (LOD). |

| Laboratory Control Sample (LCS) | To monitor the accuracy and precision of the analytical method on a clean matrix. | One per analytical batch. | Percent recovery of a spiked surrogate (e.g., a related chlorinated alkane) within 70-130%. |

| Matrix Spike / Duplicate (MS/MSD) | To evaluate method performance (accuracy and precision) in a specific sample matrix. | One per 20 samples or per matrix type. | Recovery and Relative Percent Difference (RPD) within laboratory-defined limits. |

| Instrument Tune Check | To ensure the mass spectrometer is operating according to established performance criteria. | Daily or every 12 hours. | Ion abundances and ratios for a tuning compound (e.g., PFTBA) must meet specified criteria. |

| Deconvolution Parameter Validation | To ensure data processing algorithms are applied correctly and consistently. researchgate.net | Initial method validation and verification with each batch. | Consistent identification and integration of known components in a test mixture. |

| Inter-laboratory Study | To provide an external assessment of analytical accuracy and comparability. horiba.com | Annually or as available. | Results fall within the consensus range of participating laboratories. |

Theoretical and Computational Chemistry Approaches to 1,2,3,4,5,6,7,8,9 Nonachlorodecane

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1,2,3,4,5,6,7,8,9-nonachlorodecane. qulacs.org Methods such as Density Functional Theory (DFT) are employed to solve the Schrödinger equation, yielding the molecule's minimum energy conformation and a wealth of information about its electronic structure. researcher.life

Table 1: Predicted Molecular Geometry Parameters for a this compound Isomer

| Parameter | Predicted Value |

| C-C Bond Length | ~1.54 Å |

| C-Cl Bond Length | ~1.77 Å |

| C-H Bond Length | ~1.09 Å |

| C-C-C Bond Angle | ~112-115° |

| C-C-Cl Bond Angle | ~109.5° |

| Cl-C-Cl Bond Angle | ~109.5° |

Note: These are generalized, illustrative values. Actual values would vary slightly depending on the specific isomer and the computational method used.

Furthermore, these calculations provide a detailed picture of the electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap would suggest low reactivity. The molecular electrostatic potential map would highlight regions of positive and negative charge on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

Prediction of Reactivity and Degradation Pathways via Computational Modeling

Computational models can be used to predict the likely degradation pathways of this compound in the environment. nih.gov These models simulate potential chemical reactions, such as oxidation, reduction, and hydrolysis, and calculate the associated reaction energies and activation barriers. unipd.it This information helps to identify the most thermodynamically and kinetically favorable degradation routes.

For a highly chlorinated alkane, two primary degradation pathways are generally considered:

Dehydrochlorination: The removal of a hydrogen and a chlorine atom from adjacent carbons to form a double bond. This is a common abiotic degradation pathway for chlorinated alkanes.

Oxidation: The initial step often involves the abstraction of a hydrogen atom by a reactive species like the hydroxyl radical (•OH) in the atmosphere or in aquatic environments.

Computational models such as the Pathway Prediction System (PPS) can utilize a set of established biotransformation rules to predict the products of microbial degradation. nih.gov

Table 2: Potential Degradation Reactions of this compound

| Reaction Type | Reactants | Predicted Products |

| Dehydrochlorination | This compound | Octachlorodecene, HCl |

| Hydroxyl Radical Oxidation | This compound, •OH | Nonachlorodecyl radical, H₂O |

By calculating the energetics of these and other potential reactions, computational models can help to estimate the environmental persistence of this compound.

Molecular Dynamics Simulations for Environmental Fate and Transport Behavior

Molecular dynamics (MD) simulations provide a powerful tool for understanding the behavior of molecules at the atomic level over time. aps.org For this compound, MD simulations can model its interactions with various environmental media, such as water, soil organic matter, and air. These simulations track the movement and interactions of the molecule, offering insights into its partitioning behavior, diffusion, and potential for long-range environmental transport. nih.gov

In an MD simulation, the forces between all atoms in the system are calculated, and Newton's equations of motion are solved to predict the trajectory of each atom. This allows for the observation of processes such as:

Solvation: How water molecules arrange themselves around this compound, which is crucial for understanding its water solubility.

Adsorption: The binding of the molecule to surfaces, such as soil particles or sediments.

Partitioning: The distribution of the molecule between different environmental compartments, for example, from water into an organic phase like octanol (B41247), which is used to estimate the octanol-water partition coefficient (Kow).

Table 3: Interactions Modeled in Molecular Dynamics Simulations of this compound

| Interaction Type | Description | Environmental Relevance |

| van der Waals | Weak, short-range attractive forces between nonpolar molecules. | Governs partitioning into organic matter. |

| Electrostatic | Interactions between charged or polar regions of molecules. | Influences interactions with polar molecules like water. |

| Hydrogen Bonding | Not directly applicable for the C-Cl bonds, but relevant for interactions with water and organic matter containing H-bond donors/acceptors. | Affects water solubility and binding to soil. |

Structure-Activity Relationships (SARs) for Environmental Partitioning

Structure-Activity Relationships (SARs) are mathematical models that relate the chemical structure of a molecule to its physicochemical properties or biological activity. nih.govnih.gov For environmental science, SARs are extensively used to estimate key partitioning coefficients for compounds where experimental data is lacking. mtu.edu These coefficients are crucial for assessing the environmental distribution and bioaccumulation potential of a chemical. epa.gov

For this compound, SAR models would predict its partitioning behavior based on its molecular structure, specifically its carbon chain length and high degree of chlorination. Key estimated parameters include:

Octanol-Water Partition Coefficient (Kow): This ratio indicates the preference of a chemical to partition between octanol (a surrogate for lipids) and water. A high log Kow value is expected for nonachlorodecane, suggesting a strong tendency to accumulate in fatty tissues of organisms.

Soil Organic Carbon-Water Partition Coefficient (Koc): This value describes the tendency of a chemical to adsorb to organic matter in soil and sediment. A high Koc value would indicate that nonachlorodecane is likely to be found in soil and sediment rather than in water.

Henry's Law Constant (H): This constant relates the concentration of a chemical in the air to its concentration in water. It is an indicator of a chemical's volatility from aqueous solutions.

Table 4: Estimated Environmental Partitioning Properties for this compound using SARs

| Property | Estimated Value | Implication for Environmental Fate |

| log Kow | High (> 6) | High potential for bioaccumulation. |

| log Koc | High (> 5) | Strong adsorption to soil and sediment. |

| Water Solubility | Very Low | Limited mobility in aquatic systems. |

| Vapor Pressure | Low | Low volatility. |

Development of Predictive Models for Isomer-Specific Environmental Behavior

A significant challenge in assessing the environmental impact of polychlorinated n-alkanes (PCAs) is the vast number of possible isomers, each with potentially different physicochemical properties and environmental behavior. nih.gov this compound itself can exist in numerous isomeric forms depending on the stereochemistry at each chlorinated carbon.

Computational models are being developed to address this complexity by predicting isomer-specific properties. These models aim to go beyond the general predictions for a class of compounds and provide more refined estimates for individual congeners. By systematically varying the positions of the chlorine atoms in the model of nonachlorodecane, researchers can investigate how these structural changes affect key parameters.

Table 5: Conceptual Illustration of Isomer-Specific Property Variation

| Isomer Feature | Potential Impact on Property | Rationale |

| More linear conformation | Higher vapor pressure | More streamlined shape may lead to weaker intermolecular forces. |

| More branched/compact conformation | Lower vapor pressure | Increased surface area and stronger intermolecular forces. |

| Vicinal chlorine atoms | Higher reactivity to dehydrochlorination | The presence of a hydrogen on an adjacent carbon facilitates elimination. |

| Isolated chlorine atoms | Lower reactivity to dehydrochlorination | The necessary arrangement for elimination is less favorable. |

The development of these sophisticated predictive models is crucial for a more accurate risk assessment of complex environmental contaminants like this compound and other PCAs.

Future Research Directions and Unanswered Questions for 1,2,3,4,5,6,7,8,9 Nonachlorodecane

Development of Novel Isomer-Specific Synthetic Routes

A significant hurdle in studying the specific biological and toxicological effects of 1,2,3,4,5,6,7,8,9-nonachlorodecane is the lack of pure, isomer-specific standards. nih.govvu.nl Commercial chlorinated paraffin (B1166041) mixtures are complex and not suitable for detailed, congener-specific investigations. researchgate.net Future research must, therefore, prioritize the development of novel synthetic methodologies that can yield individual nonachlorodecane isomers with high purity.

Key Research Objectives:

Stereo- and Regioselective Chlorination: Developing chlorination methods that allow for precise control over the position and stereochemistry of chlorine atoms on the decane (B31447) backbone is paramount. This would enable the synthesis of specific enantiomers and diastereomers of this compound.

Purification and Characterization: Advanced purification techniques, such as specialized chromatography methods, will be necessary to isolate the target isomers from any reaction byproducts. Comprehensive characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry will be essential to confirm the structure and purity of the synthesized standards.

Availability for Research: Once synthesized and characterized, these isomer-specific standards need to be made available to the broader scientific community to facilitate research into their physicochemical properties, environmental fate, and toxicity.

Elucidation of Undiscovered Environmental Transformation Pathways

The environmental fate of this compound is largely inferred from studies on SCCP mixtures. While it is known that SCCPs are persistent, the specific transformation pathways for individual congeners remain largely unknown. pop-chemicals.luacs.org Research is needed to identify and characterize the biotic and abiotic degradation processes that this specific nonachlorodecane isomer undergoes in various environmental compartments.

Unanswered Questions:

Biodegradation: Is this compound susceptible to microbial degradation? If so, what are the specific enzymatic pathways involved, and what are the resulting metabolites? It is known that the biodegradability of some chemical isomers can be structure-dependent. nih.gov

Abiotic Degradation: What is the role of abiotic processes such as photolysis, hydrolysis, and oxidation in the transformation of this compound? The high degree of chlorination may influence its reactivity.

Transformation Products: Identifying the chemical structures of any transformation products is crucial for a complete environmental risk assessment, as these products may also be persistent and toxic.

Refinement of Global and Regional Environmental Transport Models

Current environmental fate models for SCCPs often rely on a single set of physicochemical properties to represent the entire mixture. nih.gov This approach can lead to inaccuracies in predicting the environmental distribution and long-range transport potential of individual congeners like this compound, which may have unique properties.

Areas for Model Improvement:

Congener-Specific Physicochemical Data: Accurate experimental data on the water solubility, vapor pressure, and partition coefficients (Kow, Koa) of this compound are needed to parameterize transport models more accurately.

Multi-Compartment Modeling: Developing and refining multi-compartment fugacity models that can incorporate congener-specific data will provide a more realistic picture of how this compound partitions between air, water, soil, and biota. nih.gov

Validation with Field Data: Model predictions should be validated against monitoring data from various environmental matrices and geographic locations to ensure their accuracy and predictive power.

Advancement of Ultra-Trace Isomer-Specific Analytical Methods

The complexity of chlorinated paraffin mixtures presents significant analytical challenges, making it difficult to detect and quantify individual congeners at environmentally relevant concentrations. nih.govvu.nl The development of more sensitive and selective analytical methods is a critical research priority.

Table 1: Comparison of Current and Future Analytical Techniques

| Technique | Current Limitations for Isomer-Specific Analysis | Future Research and Development Needs |

| Gas Chromatography-Electron Capture Negative Ion Mass Spectrometry (GC-ECNI-MS) | Co-elution of isomers, lack of resolution for complex mixtures. vu.nl | Development of multi-dimensional GC techniques (GCxGC) with specialized columns for enhanced separation of isomers. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Ionization efficiency can vary between isomers, impacting quantification. acs.orgnih.gov | Optimization of ionization sources and methods to achieve uniform response for different nonachlorodecane isomers. |

| High-Resolution Mass Spectrometry (HRMS) | While offering high mass accuracy, it may not be sufficient to differentiate between isomers without adequate chromatographic separation. researchgate.net | Coupling with advanced separation techniques and development of isomer-specific fragmentation libraries for confident identification. |

The advancement of ultra-trace analytical methods, potentially utilizing techniques like high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), is necessary for the accurate measurement of specific congeners in complex environmental samples. publications.gc.canih.gov

Integration of Theoretical and Experimental Data for Comprehensive Understanding

A holistic understanding of this compound requires the integration of both experimental data and theoretical, or in silico, approaches. Computational chemistry can provide valuable insights into the properties and behavior of this compound where experimental data is lacking.

Synergistic Approaches:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on the properties of known chlorinated alkanes can help predict the toxicity and environmental behavior of this compound. nih.gov

Molecular Dynamics Simulations: These simulations can be used to study the interactions of the nonachlorodecane molecule with biological membranes and macromolecules, providing insights into its bioaccumulation potential and mechanisms of toxicity.

Combined Data Analysis: Integrating experimental data on physicochemical properties, environmental concentrations, and toxicological effects with theoretical predictions will lead to a more robust and comprehensive risk assessment.

By focusing on these key research areas, the scientific community can move beyond the current limitations imposed by studying complex mixtures and begin to unravel the specific environmental and toxicological profile of individual chlorinated paraffin congeners like this compound.

常见问题

Q. What are the recommended analytical methods for detecting 1,2,3,4,5,6,7,8,9-Nonachlorodecane in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. For quantification, prepare calibration standards using a 1 µg/mL solution in cyclohexane (as specified in commercial reference materials) . Ensure proper solvent compatibility and validate detection limits using spiked environmental matrices (e.g., soil or water) to account for matrix effects.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Avoid inhalation of vapors or aerosols; use fume hoods and wear NIOSH-approved respirators with organic vapor cartridges.

- Store in sealed, grounded containers at 2–8°C to prevent degradation and electrostatic discharge .

- In case of skin contact, immediately remove contaminated clothing and wash with soap and water for 15 minutes. For eye exposure, rinse with water for 20 minutes and seek medical attention .

Q. How can researchers ensure the stability of this compound during long-term storage?

Store in amber glass containers under inert gas (e.g., nitrogen) to minimize photodegradation and oxidation. Conduct periodic stability testing via GC-MS to verify integrity, especially if used as a reference material for environmental analysis .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Discrepancies in half-life values may arise from variations in experimental conditions (e.g., pH, microbial activity, UV exposure). Use controlled microcosm studies to isolate variables. For example, compare degradation rates in sterile vs. non-sterile soil under standardized light and temperature conditions. Statistical tools like ANOVA or multivariate regression can identify key factors driving variability .

Q. What methodologies are suitable for studying the bioaccumulation potential of this compound in aquatic organisms?

- Conduct bioconcentration factor (BCF) assays using OECD Test Guideline 305. Expose test species (e.g., zebrafish or Daphnia) to sublethal concentrations (e.g., 0.1–10 µg/L) in a flow-through system.

- Quantify tissue residues via accelerated solvent extraction (ASE) followed by GC-MS. Normalize results to lipid content to account for interspecies differences .

Q. How can researchers address challenges in isomer-specific analysis of this compound?

The presence of multiple chlorinated isomers complicates detection. Use chiral chromatography columns (e.g., β-cyclodextrin-based phases) coupled with tandem MS to resolve structural analogs. Validate isomer assignments with nuclear magnetic resonance (NMR) if synthetic standards are available .

Q. What experimental designs are recommended for assessing its endocrine-disrupting effects?

- Employ in vitro reporter gene assays (e.g., ER/AR CALUX) to screen for receptor binding activity.

- For in vivo studies, use amphibian metamorphosis assays (e.g., Xenopus laevis) or fish vitellogenin induction models. Dose-response experiments should include positive controls (e.g., 17β-estradiol) and solvent controls (cyclohexane) to validate specificity .

Data Analysis and Interpretation

Q. How should researchers statistically validate low-concentration detection limits in environmental samples?

Apply the International Union of Pure and Applied Chemistry (IUPAC) guidelines for limit of detection (LOD) calculation: where is the standard deviation of blank measurements and is the calibration curve slope. Use bootstrapping or Monte Carlo simulations to address non-normal data distributions .

Q. What strategies mitigate false-positive results in mutational or ecotoxicogenomic studies involving this compound?

Adopt the MutSigCV framework to distinguish driver mutations from background noise. For transcriptomic data, apply Benjamini-Hochberg correction to control false discovery rates (FDRs) in high-throughput sequencing datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。